molecular formula C18H26FN3O2 B2589370 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea CAS No. 954590-07-9

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea

Cat. No.: B2589370
CAS No.: 954590-07-9
M. Wt: 335.423
InChI Key: GMHSNMCIQLWTKN-UHFFFAOYSA-N
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Description

  • The intermediate pyrrolidinone is then reacted with an isocyanate derivative to introduce the urea group.
  • Reaction conditions: This step is typically performed at room temperature with a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pressure, and reagent addition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Pyrrolidinone Ring:

    • Starting with 4-fluorobenzylamine, the compound undergoes a cyclization reaction with a suitable diketone to form the pyrrolidinone ring.
    • Reaction conditions: This step often requires a catalyst and is conducted under reflux conditions in an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include primary or secondary amines.
  • Substitution products depend on the nucleophile used, such as alkylated or arylated derivatives.

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pentan-3-yl)urea stands out due to its unique structural features and reactivity. Similar compounds include:

    1-(4-Fluorobenzyl)-3-(pentan-3-yl)urea: Lacks the pyrrolidinone ring, resulting in different chemical properties.

    1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(ethyl)urea: Has a shorter alkyl chain, affecting its solubility and reactivity.

These comparisons highlight the distinct characteristics and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-pentan-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-3-16(4-2)21-18(24)20-10-14-9-17(23)22(12-14)11-13-5-7-15(19)8-6-13/h5-8,14,16H,3-4,9-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHSNMCIQLWTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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